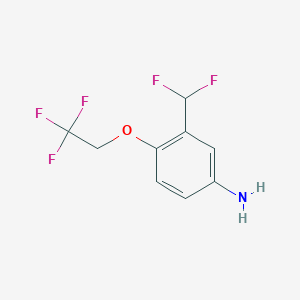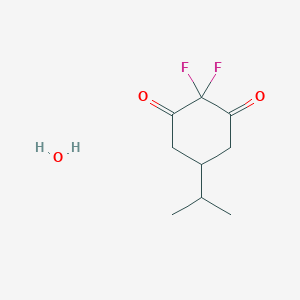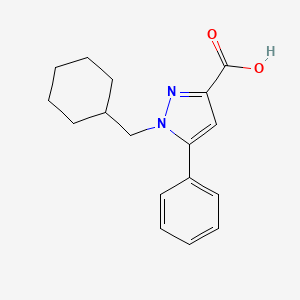
1-(Cyclohexylmethyl)-5-phenyl-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclohexylmethyl)-5-phenyl-1H-pyrazole-3-carboxylic acid is an organic compound characterized by a cyclohexylmethyl group attached to a pyrazole ring, which is further substituted with a phenyl group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclohexylmethyl)-5-phenyl-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For this compound, phenylhydrazine and acetylacetone are commonly used.
Cyclohexylmethyl Substitution: The cyclohexylmethyl group is introduced via an alkylation reaction. This can be achieved by reacting the pyrazole intermediate with cyclohexylmethyl bromide in the presence of a base such as potassium carbonate.
Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be done through a carboxylation reaction using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the pyrazole formation and alkylation steps, and high-pressure reactors for the carboxylation process to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(Cyclohexylmethyl)-5-phenyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the carboxylic acid group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
1-(Cyclohexylmethyl)-5-phenyl-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of anti-inflammatory and analgesic drugs.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Materials Science:
Industry: The compound is explored for its use as an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 1-(Cyclohexylmethyl)-5-phenyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active sites, while the phenyl and cyclohexylmethyl groups provide hydrophobic interactions, enhancing binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: Similar pyrazole structure but with different substituents.
1-(Cyclohexylmethyl)-3-methyl-5-phenylpyrazole: Similar structure with a methyl group instead of a carboxylic acid.
5-Phenyl-1H-pyrazole-3-carboxylic acid: Lacks the cyclohexylmethyl group.
Uniqueness
1-(Cyclohexylmethyl)-5-phenyl-1H-pyrazole-3-carboxylic acid is unique due to the combination of its cyclohexylmethyl and carboxylic acid groups, which provide distinct chemical properties and potential biological activities compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Fórmula molecular |
C17H20N2O2 |
|---|---|
Peso molecular |
284.35 g/mol |
Nombre IUPAC |
1-(cyclohexylmethyl)-5-phenylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C17H20N2O2/c20-17(21)15-11-16(14-9-5-2-6-10-14)19(18-15)12-13-7-3-1-4-8-13/h2,5-6,9-11,13H,1,3-4,7-8,12H2,(H,20,21) |
Clave InChI |
JHTDDGRNCUMFSM-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CN2C(=CC(=N2)C(=O)O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



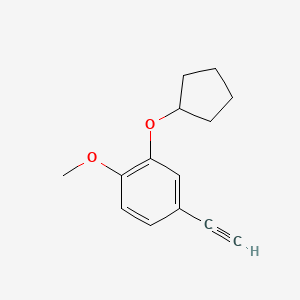


![2'-Imino-2'H-dispiro[cyclopentane-1,3'-imidazo[1,5-a]imidazole-7',1''-cyclopentan]-5'(6'H)-one](/img/structure/B12081993.png)

![3-(2,3-Dihydrobenzo[B]Furan-5-Yl)-1H-Pyrazole](/img/structure/B12082001.png)
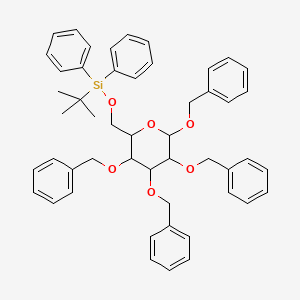
![3-{1-[(Benzyloxy)carbonyl]azetidin-3-yl}propanoic acid](/img/structure/B12082019.png)
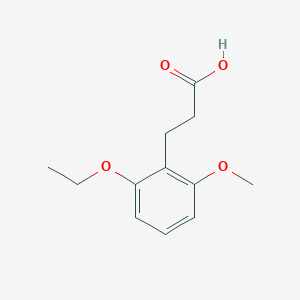
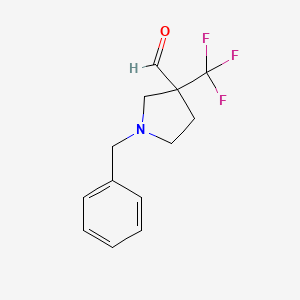
![3,4,5-Trihydroxy-6-[3-(1-methylpyrrolidin-2-yl)pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B12082027.png)
